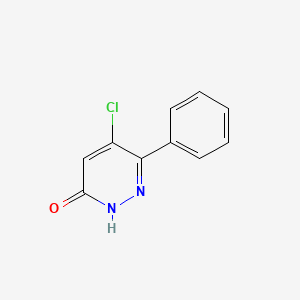

5-Chloro-6-phenylpyridazin-3-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-3-phenyl-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O/c11-8-6-9(14)12-13-10(8)7-4-2-1-3-5-7/h1-6H,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIBQCQDAFOPHBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=O)C=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40370956 | |

| Record name | 5-Chloro-6-phenylpyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51660-08-3 | |

| Record name | 5-Chloro-6-phenylpyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Chloro 6 Phenylpyridazin 3 Ol and Its Analogs

Retrosynthetic Analysis of the 5-Chloro-6-phenylpyridazin-3-ol Scaffold

A retrosynthetic approach to this compound identifies key bond disconnections to simplify the target molecule into readily available starting materials. The primary disconnection breaks the C-Cl bond and the C-N and N-N bonds within the pyridazinone ring.

This analysis suggests two main synthetic pathways:

Pathway A : This pathway involves the initial formation of a 6-phenylpyridazin-3(2H)-one intermediate, followed by a regioselective chlorination step. The 6-phenylpyridazin-3(2H)-one can be conceptually disconnected across the N-N bond and the C4-C5 bond, leading back to a 1,4-dicarbonyl precursor, specifically 4-oxo-4-phenylbutanoic acid, and hydrazine (B178648). ingentaconnect.comliberty.edu

Pathway B : An alternative disconnection involves building the substituted ring from a pre-functionalized precursor. For instance, starting with mucochloric acid (2,3-dichloro-4-oxo-2-butenoic acid), a Friedel-Crafts reaction with benzene (B151609) can introduce the phenyl group, followed by cyclization with a nitrogen source to form the pyridazine (B1198779) ring system. mdpi.comnih.gov

This analysis highlights that the core structure is typically assembled from an acyclic keto-acid or a related dicarbonyl compound and a hydrazine derivative, with the substituents (chloro and phenyl groups) being introduced either on the precursor or on the formed heterocyclic ring.

Classical Synthetic Routes to this compound

Traditional synthetic methods remain the cornerstone for the preparation of this compound, primarily involving the cyclization of a γ-ketoacid with hydrazine, followed by chlorination.

Precursor Synthesis and Functionalization for Pyridazine Formation

The most common precursor for the 6-phenylpyridazin-3(2H)-one core is 4-oxo-4-phenylbutanoic acid (also known as β-benzoylpropionic acid). derpharmachemica.comnih.gov This intermediate is classically synthesized via a Friedel-Crafts acylation reaction between benzene and succinic anhydride (B1165640), using a Lewis acid catalyst such as anhydrous aluminum chloride (AlCl₃). sciforum.netmdpi.com

The reaction involves the electrophilic substitution of the benzene ring by the acylium ion generated from succinic anhydride and AlCl₃. The resulting γ-ketoacid contains the necessary carbon framework and the phenyl substituent in the correct position for subsequent cyclization. derpharmachemica.comsciforum.net Different polymorphs of 4-oxo-4-phenylbutanoic acid have been identified depending on the recrystallization solvent, such as methanol (B129727) or benzene. mdpi.com

Cyclization Reactions for the Pyridazine Ring System

The formation of the pyridazine ring is typically achieved through the condensation of a 1,4-dicarbonyl compound with hydrazine. liberty.edustackexchange.com In the case of this compound synthesis, the precursor 4-oxo-4-phenylbutanoic acid is cyclized with hydrazine hydrate (B1144303) (N₂H₄·H₂O). ingentaconnect.comresearchgate.net

The reaction proceeds by the initial formation of a hydrazone with the ketone carbonyl group, followed by an intramolecular nucleophilic attack of the terminal nitrogen atom on the carboxylic acid group, leading to cyclization and dehydration to form the stable 6-phenylpyridazin-3(2H)-one ring. ingentaconnect.comstackexchange.com This reaction is a robust and widely used method for constructing the pyridazinone core. nih.govnih.gov

Regioselective Introduction of the Chloro and Phenyl Substituents

With the 6-phenylpyridazin-3(2H)-one scaffold in place, the final step in the classical synthesis is the introduction of the chlorine atom at the C5 position. This is accomplished through a chlorination reaction, typically using phosphorus oxychloride (POCl₃), often in the presence of a base or another chlorinating agent like phosphorus pentachloride (PCl₅). researchgate.netgoogle.com

The pyridazinone exists in a tautomeric equilibrium with its pyridazin-3-ol form. The reaction with POCl₃ converts the hydroxyl group of the enol tautomer into a chlorophosphate intermediate, which is then displaced by a chloride ion to yield the 3-chloropyridazine (B74176) derivative. However, for the target compound, chlorination at the C5 position is required.

A more direct route starts from mucochloric acid. A Friedel-Crafts reaction with benzene introduces the phenyl group at the C5 position of the furanone intermediate, yielding 3,4-dichloro-5-phenylfuran-2(5H)-one. mdpi.com Subsequent reaction of this intermediate would lead to the desired this compound structure. The regioselectivity is therefore controlled by the choice of starting materials. Direct chlorination of 6-phenylpyridazin-3(2H)-one primarily yields 3-chloro-6-phenylpyridazine. Selective C-H chlorination often requires specialized reagents or directing group strategies. rsc.orgnih.gov

Modern Synthetic Approaches and Innovations for this compound

Recent advancements in organic synthesis have provided more efficient and versatile methods for constructing substituted pyridazinones, including catalytic approaches that offer improvements in yield, selectivity, and reaction conditions.

Catalytic Methods in this compound Synthesis

Catalytic methods have been increasingly applied to the synthesis of pyridazine derivatives. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are particularly valuable for introducing the phenyl substituent. researchgate.net This approach allows for the coupling of an arylboronic acid with a halogenated pyridazinone precursor. For instance, a 5,6-dichloropyridazin-3-ol derivative could be selectively coupled with phenylboronic acid to introduce the phenyl group at the C6 position. researchgate.net

Copper-catalyzed cyclization reactions have also been explored for the formation of the pyridazine ring. rsc.orgorganic-chemistry.org These methods can offer milder reaction conditions and tolerance to a broader range of functional groups compared to classical condensation reactions. For example, a copper-promoted 6-endo-trig cyclization of β,γ-unsaturated hydrazones provides an efficient route to 1,6-dihydropyridazines, which can be subsequently oxidized to the corresponding pyridazines. organic-chemistry.org While not yet specifically reported for this compound, these catalytic strategies represent a promising avenue for future synthetic innovations.

Below is a table summarizing various synthetic approaches for related pyridazinone structures.

| Reaction Type | Precursors | Reagents/Catalysts | Product Type | Reference |

| Friedel-Crafts Acylation & Cyclization | Succinic anhydride, Benzene, Hydrazine hydrate | AlCl₃, then N₂H₄·H₂O | 6-phenylpyridazin-3(2H)-one | ingentaconnect.comsciforum.net |

| Friedel-Crafts & Cyclization | Mucochloric acid, Benzene | AlCl₃ | 3,4-Dichloro-5-phenylfuran-2(5H)-one | mdpi.com |

| Chlorination | 6-(2-hydroxyphenyl)-3(2H)-pyridazinone | POCl₃, Disubstituted formamide | 3-chloro-6-(2-hydroxyphenyl)pyridazine | google.com |

| Suzuki Coupling | 3-chloropyridazine on Wang resin, Arylboronic acids | Palladium catalyst | 6-arylpyridazin-3(2H)-ones | researchgate.net |

| One-Pot, Three-Component | Alkyl 2-cyanoacetates, Arylglyoxals, Hydrazine hydrate | Water (solvent) | 6-Aryl-4-cyano-3(2H)-pyridazinones | researchgate.net |

An explorat

Based on a comprehensive review of available scientific literature, detailed experimental spectroscopic data for the specific compound this compound is not sufficiently available to construct the detailed article as outlined.

While the synthesis of the tautomeric form, 5-chloro-6-phenylpyridazin-3(2H)-one, is described in the literature, the specific, advanced spectroscopic characterization data requested—including detailed ¹H NMR, ¹³C NMR, 2D NMR, and mass spectrometry fragmentation analysis for this parent compound—is not provided. nih.govresearchgate.netnih.gov Scientific sources focus on the characterization of various N-substituted derivatives of this molecule, rather than the unsubstituted title compound itself. nih.govresearchgate.net

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable data for each specified subsection.

Advanced Spectroscopic and Structural Characterization of 5 Chloro 6 Phenylpyridazin 3 Ol

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for probing the molecular structure of 5-Chloro-6-phenylpyridazin-3-ol. IR spectroscopy provides information about the vibrational modes of functional groups, while UV-Vis spectroscopy reveals details about the electronic transitions within the molecule.

The structure of this compound can exist in tautomeric forms, primarily the lactam form, 5-chloro-6-phenylpyridazin-3(2H)-one, and the lactim form, this compound. The IR spectrum is crucial for identifying the dominant tautomer in a given state.

Key expected IR absorption bands for the 5-chloro-6-phenylpyridazin-3(2H)-one tautomer include a strong carbonyl (C=O) stretching vibration, typically observed in the range of 1650-1670 cm⁻¹. Research on various N-substituted derivatives of 5-chloro-6-phenylpyridazin-3(2H)-one consistently reports strong absorption bands in this region, such as at 1668 cm⁻¹ and 1654 cm⁻¹. nih.gov Aromatic C-H stretching vibrations from the phenyl group are expected above 3000 cm⁻¹, while the C-Cl stretching vibration would appear in the fingerprint region, typically below 800 cm⁻¹. If the hydroxyl (-OH) tautomer is present, a broad O-H stretching band would be expected around 3200-3600 cm⁻¹, and the C=O peak would be absent.

UV-Vis spectroscopy provides insights into the conjugated system of the molecule. The pyridazine (B1198779) and phenyl rings constitute a chromophore that absorbs UV radiation, leading to electronic transitions. The expected transitions are primarily π → π* and n → π. The π → π transitions, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are typically high-energy and result in strong absorption bands. The n → π* transitions involve the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to a π* antibonding orbital. These transitions are generally weaker and occur at longer wavelengths. The specific absorption maxima (λmax) and molar absorptivity are sensitive to the solvent and the precise electronic structure.

Table 1: Characteristic Infrared (IR) Absorption Data for Derivatives of 5-Chloro-6-phenylpyridazin-3(2H)-one

| Derivative Name | Characteristic IR Bands (cm⁻¹) | Reference |

|---|---|---|

| 2-(2-Iodobenzyl)-5-chloro-6-phenylpyridazin-3(2H)-one | 3041.7, 3026.4 (C-H stretch), 1668.4 (C=O stretch) | nih.gov |

| 5-Chloro-2-[(6-chloropyridin-3-yl)methyl]-6-phenylpyridazin-3(2H)-one | 3076.4, 3059.1 (C-H stretch), 1654.9 (C=O stretch) | nih.gov |

Note: This data is for N-substituted derivatives and is presented to indicate the expected region for key functional group absorptions.

X-ray Crystallographic Analysis for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are essential for a complete understanding of the molecule's structure and properties.

Single-Crystal X-ray Diffraction of this compound

Single-crystal X-ray diffraction (SCXRD) involves irradiating a single, well-ordered crystal with an X-ray beam. The resulting diffraction pattern is used to construct an electron density map, from which the atomic positions can be determined with high precision. This analysis reveals the molecule's conformation, the planarity of its ring systems, and the spatial relationship between the phenyl and pyridazinone moieties.

While SCXRD has been successfully employed to confirm the molecular structures of various derivatives of 5-chloro-6-phenylpyridazin-3(2H)-one, a detailed crystallographic analysis of the parent compound has not been extensively reported in the surveyed scientific literature. researchgate.net Were such a study performed, it would yield a set of crystallographic parameters similar to those shown in the illustrative table below. This data would definitively establish the dominant tautomeric form in the solid state and detail the intermolecular forces, such as hydrogen bonding or π-stacking, that govern the crystal packing.

Table 2: Illustrative Crystallographic Data Table for a Hypothetical Crystal of this compound

| Parameter | Value |

|---|---|

| Crystal system | (e.g., Monoclinic) |

| Space group | (e.g., P2₁/c) |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z (molecules/unit cell) | 4 |

| Density (calculated) (g/cm³) | Value |

| Key Bond Length (C=O) (Å) | Value |

| Key Bond Length (C-Cl) (Å) | Value |

Note: This table is for illustrative purposes only and does not represent published data for this compound.

Co-crystal and Polymorph Studies Relevant to the Chemical Compound

The study of solid-state forms extends beyond the single-crystal structure to include polymorphism and co-crystals. Polymorphs are different crystalline forms of the same compound, which can have distinct physical properties. Co-crystals are crystalline structures composed of two or more different molecules held together by non-covalent interactions.

The ability of a compound to form various polymorphs or co-crystals is of significant interest, particularly in materials science. Different polymorphs can exhibit different stability, solubility, and melting points. Techniques such as powder X-ray diffraction (PXRD) are commonly used to screen for and identify different polymorphic forms. researchgate.net

A review of the current literature indicates that dedicated studies on the polymorphs or co-crystals of this compound have not been reported. Such research would be a valuable next step in characterizing the solid-state chemistry of this compound, potentially revealing new material forms with tailored properties.

In Vitro Biological Activity and Mechanistic Investigations of 5 Chloro 6 Phenylpyridazin 3 Ol

Methodologies for In Vitro Biological Screening

Comprehensive in vitro biological screening of 5-Chloro-6-phenylpyridazin-3-ol has not been extensively reported in publicly accessible scientific literature. While its derivatives have undergone such testing, the parent compound's specific activity remains largely uncharacterized.

Cell-Free Biochemical Assays for this compound

There is a notable absence of published research detailing the use of cell-free biochemical assays to evaluate the biological activity of this compound. Such assays are crucial for determining a compound's direct interaction with purified biological molecules, such as enzymes or receptors, in an isolated system.

Cell-Based Assays Utilizing Specific Cell Lines for Biological Response

Exploration of Potential Biological Targets and Pathways

The exploration of potential biological targets and molecular pathways for this compound is an area that requires further investigation. Current knowledge is primarily inferred from the activities of its derivatives, rather than direct studies on the parent compound.

Enzyme Inhibition/Activation Studies of this compound

Quantitative data from enzyme inhibition or activation studies for this compound, such as IC50 or EC50 values, are not present in the available scientific literature. This information is critical for understanding the compound's potency and selectivity towards specific enzymatic targets.

Receptor Ligand Binding Assays for Target Interaction

No published studies have been found that report on receptor ligand binding assays for this compound. These assays are essential for identifying and characterizing the interaction of a compound with specific cellular receptors, which can elucidate its mechanism of action.

Protein-Protein Interaction Modulations by the Chemical Compound

There is no available research demonstrating that this compound modulates protein-protein interactions. Investigating such activity is a key aspect of modern drug discovery, as these interactions are fundamental to many biological processes.

Investigation of Cellular Mechanisms of Action of this compound

While detailed mechanistic studies specifically on this compound are not extensively available in the public domain, research on the broader class of pyridazinone derivatives provides insights into their potential cellular effects. These studies suggest that pyridazinones can influence a variety of cellular processes, from signaling cascades to gene expression, which may underlie their observed biological activities.

The biological activities of pyridazinone derivatives have been linked to their ability to modulate key intracellular signaling pathways. Although direct evidence for this compound is limited, studies on analogous compounds suggest several potential mechanisms:

Induction of Apoptosis: Certain pyridazinone derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. For instance, a novel pyridazinone derivative, Pyr-1, was found to trigger apoptosis in acute promyelocytic leukemia cells through the intrinsic pathway, which involves mitochondrial membrane depolarization and activation of caspase-3. nih.gov This process is often initiated by an overproduction of reactive oxygen species (ROS), leading to cellular stress and subsequent cell death. nih.gov

Modulation of Inflammatory Pathways: The pyridazinone structure is a known scaffold for developing anti-inflammatory agents. nih.gov Some derivatives have been reported to inhibit the activity of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory response. nih.gov Others can suppress lipopolysaccharide (LPS)-induced neuroinflammation and inhibit phosphodiesterase type 4 (PDE4), an enzyme involved in regulating the inflammatory response. nih.govnih.gov Furthermore, some pyridazinones have been identified as inhibitors of the NF-κB signaling pathway, a critical regulator of inflammation. nih.gov

Kinase Inhibition: The pyridazinone core has been utilized to design inhibitors of various protein kinases, which are crucial for cellular signaling. For example, certain pyridazinone-based diarylurea derivatives have been synthesized as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis. nih.gov Additionally, other analogs have been developed as inhibitors of feline sarcoma-related (FER) tyrosine kinase, which is implicated in cancer cell progression and metastasis. acs.org

Vasodilation and Nitric Oxide Production: Some pyridazinone derivatives have been investigated for their cardiovascular effects. Certain compounds have been shown to induce vasodilation by increasing the intracellular levels of nitric oxide (NO), a key signaling molecule in the cardiovascular system. nih.gov

It is important to note that these findings are for the broader class of pyridazinone compounds, and further research is needed to determine if this compound acts through similar signaling cascades.

The modulation of intracellular signaling pathways by pyridazinone derivatives can lead to downstream changes in gene expression. Studies on some pyridazinone analogs have demonstrated their ability to alter the expression of genes involved in apoptosis and cellular stress responses:

Apoptosis-Related Genes: A study on a pyridazinone-based diarylurea derivative, compound 10l, revealed its ability to upregulate the expression of the pro-apoptotic genes p53 and Bax, while downregulating the anti-apoptotic gene Bcl-2 in a non-small-cell lung carcinoma cell line. nih.gov This shift in the balance of pro- and anti-apoptotic gene expression is a hallmark of induced apoptosis.

Stress Response Genes: The pyridazinone derivative Pyr-1 was found to cause an overexpression of the hmox-1 gene and its corresponding protein. nih.gov Heme oxygenase-1 (HMOX-1) is a stress-responsive enzyme that is induced by oxidative stress, suggesting that this compound disrupts the cellular redox balance. nih.gov

These examples highlight the potential of pyridazinone compounds to elicit significant changes in gene expression profiles. However, specific gene expression studies on this compound have not been reported.

Information regarding the specific subcellular localization of this compound is not available in the current scientific literature. Such studies, often employing techniques like fluorescence microscopy with tagged compounds or subcellular fractionation, would be crucial to identify the primary cellular compartments where the compound accumulates and exerts its effects. This information would provide valuable clues about its molecular targets and mechanism of action.

Structure-Biological Activity Relationships (SBAR) of this compound and its Analogs

The biological activity of this compound and its derivatives is significantly influenced by the nature and position of various substituents on the pyridazinone core. Understanding these structure-activity relationships (SAR) is crucial for the rational design of more potent and selective compounds.

Research on analogs of this compound has primarily focused on modifications at the N-2 position of the pyridazinone ring. These studies have revealed key insights into the structural requirements for antifungal and insecticidal activities.

Antifungal Activity:

A study on a series of N-2 substituted derivatives of this compound demonstrated that the nature of the substituent at this position plays a critical role in their antifungal efficacy against various phytopathogenic fungi, including G. zeae, F. oxysporum, and C. mandshurica. nih.govnih.gov While a definitive SAR was not established, certain trends were observed. For instance, the introduction of a 2-fluorobenzyl group or a 2-methoxybenzyl group at the N-2 position resulted in compounds with notable antifungal activity. nih.govresearchgate.net Furthermore, incorporating 1,3,4-thiadiazole (B1197879) or 1,3,4-oxadiazole (B1194373) moieties at the N-2 position, particularly when oxidized to a sulfone, appeared to enhance the antifungal properties. researchgate.net

Insecticidal Activity:

In the context of insecticidal activity against the diamondback moth (Plutella xylostella), modifications at the N-2 position also proved to be significant. nih.gov The introduction of certain substituted benzyl (B1604629) groups at this position led to compounds with good insecticidal properties. nih.gov For example, derivatives with a 2-nitrobenzyl or a 4-chlorobenzyl substituent at the N-2 position exhibited high insecticidal activity. nih.gov

The following table summarizes the in vitro antifungal activity of some N-2 substituted analogs of this compound against various fungi.

| Compound ID | N-2 Substituent | Antifungal Activity (% Inhibition at 50 µg/mL) |

| G. zeae | ||

| 3d | 2-Chloropyridin-3-ylmethyl | 45.1 |

| 3e | 2-Fluorobenzyl | 43.8 |

| 3f | 2-Iodobenzyl | - |

| 3h | 2-Methoxybenzyl | 50.3 |

| 7b | 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-ylsulfonylmethyl | 57.9 |

| 7c | 5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-ylsulfonylmethyl | 60.5 |

Data sourced from Wu et al., 2009. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While no specific QSAR studies have been published for this compound and its direct analogs, research on other pyridazinone derivatives highlights the utility of this approach for this class of compounds.

For example, 3D-QSAR studies using Comparative Molecular Field Analysis (CoMFA) have been successfully applied to pyridazinone-substituted 1,3,4-oxadiazoles and 1,3,4-thiadiazoles to understand the structural requirements for their fungicidal activity. researchgate.net These models provided good correlations between the steric and electrostatic properties of the molecules and their inhibitory effects, offering insights for designing more active compounds. researchgate.net

Similarly, QSAR models have been developed for other classes of pyridazinone derivatives to predict their activity as acetylcholinesterase inhibitors and for their insecticidal properties against various pests. researchgate.netnih.govnih.gov These studies typically involve the calculation of various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) and their correlation with biological activity using statistical methods like multiple linear regression. nih.gov

The development of a robust QSAR model for this compound derivatives would require a dataset of compounds with a wide range of structural diversity and corresponding biological activity data. Such a model could be invaluable for predicting the activity of new, unsynthesized analogs and for guiding future synthetic efforts to optimize their desired biological properties.

Pharmacophore Elucidation for Target Interaction

The elucidation of a pharmacophore model is a critical step in understanding the interaction of a bioactive molecule with its biological target. A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For this compound, while specific studies on its pharmacophore are not extensively documented, insights can be drawn from the broader class of pyridazinone derivatives and their interactions with various biological targets. nih.govnih.gov

The fundamental structure of this compound, featuring a pyridazinone core, a phenyl ring, and a chlorine substituent, presents several key chemical features that likely contribute to its biological activity. These features form the basis for a hypothetical pharmacophore model for its interaction with target proteins.

Key Pharmacophoric Features:

A comprehensive analysis of structurally related pyridazinone derivatives that have been subjects of pharmacophore modeling and molecular docking studies allows for the postulation of the following key pharmacophoric features for this compound:

Hydrogen Bond Acceptor (HBA): The carbonyl group (C=O) at the 3-position of the pyridazinone ring is a prominent hydrogen bond acceptor. This feature is consistently identified as a crucial interaction point in various pyridazinone-based inhibitors. mdpi.com

Hydrogen Bond Donor (HBD): The hydroxyl group (-OH) at the 3-position, resulting from the tautomeric form of the pyridazinone ring (lactam-lactim tautomerism), can act as a hydrogen bond donor. This duality of the lactam/lactim moiety allows for versatile interactions within a protein's binding pocket.

Aromatic/Hydrophobic Region: The phenyl group at the 6-position of the pyridazinone ring provides a significant hydrophobic region. This moiety can engage in hydrophobic interactions, such as π-π stacking or van der Waals forces, with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the active site of a target protein. researchgate.net

Halogen Atom (Chlorine): The chlorine atom at the 5-position can participate in various non-covalent interactions, including halogen bonding and hydrophobic interactions. Halogen bonds, though often weaker than traditional hydrogen bonds, can be highly directional and contribute significantly to binding affinity and selectivity.

Hypothetical Pharmacophore Model:

Based on these features, a hypothetical pharmacophore model for the target interaction of this compound can be proposed. This model would consist of a specific spatial arrangement of a hydrogen bond acceptor, a hydrogen bond donor, a hydrophobic aromatic feature, and a halogen bond donor/hydrophobic feature. The precise geometry of this arrangement would be critical for effective binding to a specific biological target.

Interactive Data Table: Postulated Pharmacophoric Features of this compound

| Pharmacophoric Feature | Structural Moiety | Potential Interaction Type | Implied Role in Target Binding |

| Hydrogen Bond Acceptor (HBA) | Carbonyl group (C=O) | Hydrogen Bonding | Anchoring the ligand within the active site through interaction with donor residues (e.g., Lys, Arg, His). |

| Hydrogen Bond Donor (HBD) | Hydroxyl group (-OH) | Hydrogen Bonding | Forming key interactions with acceptor residues (e.g., Asp, Glu, Ser). |

| Aromatic/Hydrophobic Region | Phenyl group | π-π Stacking, Hydrophobic | Enhancing binding affinity and providing selectivity through shape complementarity with the binding pocket. |

| Halogen Feature | Chlorine atom | Halogen Bonding, Hydrophobic | Contributing to binding affinity and potentially influencing selectivity. |

Mechanistic Insights from Related Pyridazinone Derivatives:

Studies on various pyridazinone derivatives have provided valuable mechanistic insights that can be extrapolated to this compound. For instance, molecular docking studies on pyridazinone-based inhibitors of enzymes like monoamine oxidase B (MAO-B) and reverse transcriptase have highlighted the importance of the pyridazinone core in establishing key hydrogen bonds with the protein backbone or specific amino acid side chains. mdpi.comtandfonline.com The aryl substituent, analogous to the phenyl group in the compound of interest, often dictates the selectivity and potency by occupying a specific hydrophobic pocket within the enzyme's active site. researchgate.net

Furthermore, the concept of drug repurposing through in silico screening of pyridazinone libraries has demonstrated that this scaffold can interact with a variety of biological targets, including G-protein coupled receptors (GPCRs) and enzymes like aspartate aminotransferase. nih.gov This promiscuity suggests that the pharmacophoric features of the pyridazinone core are versatile and can be adapted to different binding environments.

The development of a specific pharmacophore model for this compound would require experimental data from techniques such as X-ray crystallography of the compound in complex with its target or detailed structure-activity relationship (SAR) studies of a series of analogs. nih.govnih.gov Such studies would allow for the refinement of the hypothetical model presented here and provide a more precise understanding of the molecular interactions driving its biological activity.

Computational and Theoretical Studies on 5 Chloro 6 Phenylpyridazin 3 Ol

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a pivotal computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions between a ligand, such as 5-Chloro-6-phenylpyridazin-3-ol, and a biological target.

Protein Target Identification and Validation through Computational Methods

The initial step in understanding the pharmacological potential of a compound is the identification of its protein targets. Computational strategies have become indispensable in this process, offering a rapid and cost-effective means to screen vast biological databases. rsc.org These methods analyze protein structures and sequences to pinpoint potential binding sites and assess their "druggability." rsc.orgnih.gov

While specific protein targets for this compound are not extensively detailed in the provided search results, the general approach involves screening the compound against a panel of proteins known to be involved in diseases where pyridazine (B1198779) derivatives have shown efficacy. For instance, given their observed antifungal activity, potential targets could include enzymes essential for fungal cell wall synthesis or other vital metabolic pathways. nih.gov

Binding Mode Predictions and Interaction Analysis of this compound

Once a potential protein target is identified, molecular docking simulations are employed to predict the binding mode of this compound. These simulations place the ligand into the binding site of the protein in various orientations and conformations, and a scoring function is used to estimate the binding affinity for each pose.

The analysis of these predicted binding modes reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. For example, in a study of other heterocyclic compounds, docking analysis revealed that polar amino acids in the pore region of envelope proteins were involved in ligand binding. nih.gov This type of information is critical for understanding the mechanism of action and for the rational design of more potent and selective analogs. The interaction of the chlorine atom, the phenyl group, and the hydroxyl group of this compound with specific amino acid residues in the binding pocket would be of particular interest.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

Molecular dynamics simulations provide a dynamic view of the conformational changes and stability of the ligand-protein complex over time. mdpi.com This method simulates the movement of atoms and molecules, offering deeper insights than static docking models.

By running MD simulations on the docked complex of this compound and its target protein, researchers can assess the stability of the predicted binding pose. Key metrics such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and the analysis of hydrogen bond persistence over the simulation trajectory are used to validate the docking results and confirm the stability of the interaction. nih.gov These simulations can reveal conformational changes in both the ligand and the protein upon binding, providing a more realistic representation of the biological system. mdpi.comnih.gov

Quantum Chemical Calculations for this compound

Quantum chemical calculations, often employing Density Functional Theory (DFT), provide a detailed understanding of the electronic properties and reactivity of a molecule. researchgate.net These methods are used to calculate various molecular descriptors that are crucial for predicting the behavior of this compound.

Electronic Structure Analysis

The electronic structure of a molecule dictates its chemical properties and reactivity. Quantum chemical calculations can determine key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability and reactivity. researchgate.net A smaller gap generally suggests higher reactivity.

For pyridazine derivatives, these calculations can elucidate the distribution of electron density and identify the most likely sites for electrophilic and nucleophilic attack. researchgate.net The analysis of the molecular electrostatic potential (MEP) map can further highlight the regions of positive and negative electrostatic potential, providing insights into potential interaction sites for biological receptors.

Reactivity Predictions and Reaction Pathway Modeling

Quantum chemical calculations are also employed to predict the reactivity of this compound and to model potential reaction pathways. By calculating various reactivity descriptors, such as chemical hardness (η), chemical potential (μ), and electrophilicity index (ω), researchers can gain a quantitative understanding of the molecule's reactivity. researchgate.net

These theoretical predictions can guide the synthesis of new derivatives. For instance, understanding the reactivity of the chlorine atom at the C5 position is crucial for designing nucleophilic substitution reactions to introduce different functional groups and explore the structure-activity relationship (SAR) of this class of compounds. Modeling reaction pathways can help in optimizing reaction conditions and predicting the formation of potential byproducts.

In Silico ADME Prediction (Absorption, Distribution, Metabolism, Excretion)

In silico ADME prediction has become an indispensable tool in modern drug discovery, allowing for the early assessment of the pharmacokinetic properties of a compound. mdpi.com These computational models evaluate a molecule's potential for absorption, distribution, metabolism, and excretion within the body, helping to identify candidates with favorable drug-like properties and flag potential liabilities before costly and time-consuming experimental studies are undertaken. For the pyridazinone class of compounds, various computational studies have been performed to predict their ADME profiles, offering insights into their potential as therapeutic agents.

Lipophilicity and Solubility Prediction

Lipophilicity and aqueous solubility are fundamental physicochemical properties that significantly influence a drug's absorption and distribution. Lipophilicity is commonly expressed as the logarithm of the partition coefficient (logP), which measures a compound's distribution between an octanol (B41247) and water phase, simulating its partitioning between lipidic biological membranes and aqueous environments. Aqueous solubility is a critical factor for oral administration, as a compound must dissolve in the gastrointestinal fluids to be absorbed.

Below is a table of predicted lipophilicity and solubility for representative pyridazinone derivatives from the aforementioned study, which can serve as an indicator of the expected properties for this compound.

| Compound | Predicted LogP | Predicted Water Solubility (log(mol/L)) |

| Pyridazinone Derivative 1 | 2.5 | -3.2 |

| Pyridazinone Derivative 2 | 3.1 | -4.1 |

| Pyridazinone Derivative 3 | 2.8 | -3.5 |

| Pyridazinone Derivative 4 | 3.5 | -4.8 |

Data is representative of pyridazinone derivatives from a computational study and is not specific to this compound.

Permeability and Transport Property Estimation

The ability of a compound to permeate through biological membranes, such as the intestinal epithelium, is crucial for its absorption. The Caco-2 cell permeability assay is a widely used in vitro model to predict human intestinal absorption. In silico models that predict Caco-2 permeability are valuable for rapidly screening large numbers of compounds.

Computational studies on pyridazinone derivatives have included the prediction of their Caco-2 permeability. These predictions are often based on the compound's physicochemical properties, such as its size, polarity, and hydrogen bonding capacity. For the pyridazinone derivatives studied by Çolak et al., the predicted Caco-2 permeability values suggested that these compounds are likely to be well-absorbed from the gastrointestinal tract. Furthermore, these models can also predict whether a compound is likely to be a substrate for efflux transporters like P-glycoprotein (P-gp), which can actively pump drugs out of cells and reduce their absorption. The in silico analysis of the representative pyridazinone derivatives indicated that they were not likely to be substrates of P-gp, which is a favorable characteristic for a drug candidate.

The following table presents the predicted permeability and transport properties for the representative pyridazinone derivatives.

| Compound | Predicted Caco-2 Permeability (logPapp in 10⁻⁶ cm/s) | Predicted P-gp Substrate |

| Pyridazinone Derivative 1 | 0.95 | No |

| Pyridazinone Derivative 2 | 1.10 | No |

| Pyridazinone Derivative 3 | 1.02 | No |

| Pyridazinone Derivative 4 | 1.18 | No |

Data is representative of pyridazinone derivatives from a computational study and is not specific to this compound.

Metabolic Stability Prediction (Enzymatic Transformations)

The metabolic stability of a compound is a key determinant of its half-life and duration of action in the body. The cytochrome P450 (CYP) family of enzymes, located primarily in the liver, is responsible for the metabolism of a vast number of drugs and other xenobiotics. In silico models can predict whether a compound is likely to be a substrate or inhibitor of major CYP isoforms, such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4.

For the pyridazinone derivatives evaluated in the study by Çolak et al., in silico predictions of their interaction with CYP enzymes were performed. The results indicated that these compounds were not predicted to be significant inhibitors of the major CYP isoforms. This is a positive attribute, as inhibition of CYP enzymes can lead to drug-drug interactions, where the co-administration of one drug affects the metabolism and clearance of another. The models also provide insights into the likely sites of metabolism on the molecule, which can guide medicinal chemists in modifying the structure to improve metabolic stability. For the pyridazinone scaffold, the phenyl ring and the pyridazinone core itself are potential sites for enzymatic attack, leading to hydroxylation or other biotransformations.

The predicted metabolic properties of the representative pyridazinone derivatives are summarized in the table below.

| Compound | CYP1A2 Inhibitor | CYP2C9 Inhibitor | CYP2C19 Inhibitor | CYP2D6 Inhibitor | CYP3A4 Inhibitor |

| Pyridazinone Derivative 1 | No | No | No | No | No |

| Pyridazinone Derivative 2 | No | No | No | No | No |

| Pyridazinone Derivative 3 | No | No | No | No | No |

| Pyridazinone Derivative 4 | No | No | No | No | No |

Data is representative of pyridazinone derivatives from a computational study and is not specific to this compound.

Analytical and Bioanalytical Method Development for Research Studies of 5 Chloro 6 Phenylpyridazin 3 Ol

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, offering powerful tools for the separation and quantification of individual components from complex mixtures. For a moderately polar and relatively non-volatile compound like 5-Chloro-6-phenylpyridazin-3-ol, several chromatographic techniques are particularly well-suited.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of a broad range of pharmaceutical and chemical compounds. The development of an HPLC method for this compound would typically involve a systematic approach to optimize separation parameters.

Stationary Phase Selection: Reversed-phase (RP) HPLC is the most common mode of separation for compounds of similar polarity. A C18 (octadecylsilane) or C8 (octylsilane) bonded silica (B1680970) column would be a logical starting point. These nonpolar stationary phases effectively retain moderately polar to nonpolar analytes from a polar mobile phase. For compounds that may exhibit challenging peak shapes due to interactions with residual silanols on the silica surface, end-capped columns or columns with alternative stationary phase chemistries, such as phenyl or cyano phases, could be explored.

Mobile Phase Optimization: The mobile phase in RP-HPLC typically consists of a mixture of water and a miscible organic solvent, such as acetonitrile (B52724) or methanol (B129727). The ratio of the organic solvent to water is adjusted to achieve the desired retention time and resolution. A gradient elution, where the proportion of the organic solvent is increased over the course of the analysis, is often employed to separate compounds with a wider range of polarities and to ensure sharp peak shapes. The addition of a small percentage of an acid, such as formic acid or trifluoroacetic acid, to the mobile phase can improve peak symmetry by suppressing the ionization of silanol (B1196071) groups on the stationary phase and the analyte itself.

Detector Selection: The choice of detector is critical for achieving the desired sensitivity and selectivity. Given the aromatic nature of this compound, a UV-Vis detector would be a primary choice. The wavelength of maximum absorbance (λmax) would need to be determined by acquiring a UV spectrum of the compound. For lower detection limits and increased selectivity, a diode array detector (DAD) or a fluorescence detector could be considered if the compound exhibits native fluorescence.

A hypothetical HPLC method for the analysis of this compound is outlined in the table below.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B in 15 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | UV at 254 nm |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. Due to the relatively low volatility of this compound, direct analysis by GC may be challenging. However, derivatization can be employed to increase its volatility and thermal stability.

Derivatization: The hydroxyl group of this compound can be derivatized to form a more volatile ether or ester. For instance, silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) would convert the polar -OH group into a nonpolar trimethylsilyl (B98337) ether, making the compound amenable to GC analysis.

Column and Conditions: A nonpolar or medium-polarity capillary column, such as one coated with a dimethylpolysiloxane or a phenyl-substituted polysiloxane stationary phase, would be suitable for separating the derivatized analyte. The oven temperature would be programmed to ramp from a lower initial temperature to a higher final temperature to ensure efficient separation and elution of the derivatized compound.

Detector: A Flame Ionization Detector (FID) would provide good sensitivity for the derivatized compound. For enhanced selectivity and structural confirmation, a mass spectrometer (MS) detector would be the preferred choice (see GC-MS section).

Supercritical Fluid Chromatography (SFC) Applications

Supercritical Fluid Chromatography (SFC) has emerged as a "green" alternative to both normal-phase and reversed-phase HPLC, offering fast and efficient separations. benthamdirect.commdpi.com SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. benthamdirect.commdpi.com

Advantages for Pyridazinone Analysis: For a compound like this compound, SFC could offer several advantages. The low viscosity and high diffusivity of supercritical CO2 allow for higher flow rates and faster analyses without sacrificing resolution. benthamdirect.com The use of CO2 also significantly reduces the consumption of organic solvents, making it an environmentally friendly technique. benthamdirect.commdpi.com

Method Parameters: In SFC, a co-solvent, typically an alcohol such as methanol or ethanol, is often added to the CO2 mobile phase to modify its polarity and enhance the elution of polar analytes. The separation can be optimized by adjusting the percentage of the co-solvent, the pressure, and the temperature of the system. Chiral stationary phases can also be used in SFC for the separation of enantiomers if the pyridazinone derivative is chiral.

Hyphenated Techniques for Enhanced Analytical Capabilities

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a powerful platform for both quantification and structural elucidation.

LC-MS/MS for Trace Analysis and Metabolite Identification in In Vitro Systems

The coupling of Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is an indispensable tool in modern bioanalysis, offering unparalleled sensitivity and selectivity for the quantification of drugs and their metabolites in biological matrices.

Trace Analysis: For the quantification of this compound in in vitro systems, such as cell culture media or microsomal incubations, LC-MS/MS is the method of choice. The high selectivity of selected reaction monitoring (SRM) allows for the detection of the analyte at very low concentrations, even in the presence of complex biological matrices. In an SRM experiment, a specific precursor ion (typically the protonated or deprotonated molecule, [M+H]+ or [M-H]-) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This highly specific transition provides excellent signal-to-noise ratios.

A UPLC-MS/MS method was successfully developed and validated for the determination of another pyridazinone derivative, YWS01125, in mouse plasma. This method utilized a C18 column with a gradient elution of acetonitrile and water containing formic acid, coupled to a triple quadrupole mass spectrometer operating in positive ion mode with SRM. A similar approach could be readily adapted for this compound.

Metabolite Identification: In vitro metabolism studies, for instance using liver microsomes, are crucial for identifying potential metabolites of a new chemical entity. LC-MS/MS is a key technique in these studies. High-resolution mass spectrometers, such as time-of-flight (TOF) or Orbitrap instruments, are often used to obtain accurate mass measurements of both the parent compound and its metabolites. This accurate mass data allows for the determination of the elemental composition of the metabolites, providing clues to the metabolic transformations that have occurred (e.g., hydroxylation, glucuronidation, sulfation). Tandem mass spectrometry (MS/MS) is then used to fragment the metabolite ions, and the resulting fragmentation pattern provides structural information that can help to pinpoint the site of metabolic modification.

A hypothetical LC-MS/MS method for the analysis of this compound and its potential metabolites is presented below.

| Parameter | Condition |

| LC System | UPLC with a C18 column |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Optimized for separation of parent and metabolites |

| MS System | Triple Quadrupole or High-Resolution MS |

| Ionization Mode | Electrospray Ionization (ESI), Positive/Negative |

| Acquisition Mode | SRM (quantification) or Full Scan/MS-MS (identification) |

GC-MS for Volatile Component Characterization

As discussed previously, GC is suitable for the analysis of volatile derivatives of this compound. When coupled with a Mass Spectrometer (GC-MS), it becomes a powerful tool for the definitive identification of these derivatives.

Principle: In GC-MS, the separated components eluting from the GC column are introduced into the ion source of the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting mass spectrum is a unique fingerprint of the molecule, showing the molecular ion and a series of fragment ions. The fragmentation pattern provides a wealth of structural information that can be used to confirm the identity of the derivatized compound.

Application: GC-MS would be particularly useful for confirming the structure of the derivatized this compound and for identifying any volatile impurities or degradation products that may be present in a sample. The mass spectra can be compared with spectral libraries for confident identification.

Advanced Spectroscopic Methods for Quantitative Analysis

Advanced spectroscopic techniques offer powerful tools for the precise quantification of chemical compounds. These methods are often favored for their non-destructive nature, high sensitivity, and the wealth of structural information they can provide. For a substituted pyridazinone like this compound, techniques such as UV-Vis spectrophotometry and quantitative NMR (qNMR) are particularly valuable for determining concentration and purity in various research contexts.

UV-Vis Spectrophotometry for Concentration Determination

UV-Vis spectrophotometry is a widely utilized analytical technique for the quantitative determination of compounds that absorb ultraviolet or visible light. iajps.com The principle behind this method is the Beer-Lambert law, which establishes a linear relationship between the absorbance of a solution and the concentration of the absorbing species. researchgate.net

For the quantitative analysis of this compound, a stock solution of the compound would first be prepared in a suitable solvent, such as methanol or ethanol, in which the compound is freely soluble and does not react. The UV spectrum of a diluted solution is then recorded over a relevant wavelength range (typically 200-400 nm for compounds with aromatic systems) to determine the wavelength of maximum absorbance (λmax). The λmax is the wavelength at which the compound exhibits its strongest absorption and is therefore the most sensitive wavelength for quantitative measurements.

A series of standard solutions with known concentrations of this compound are then prepared through serial dilution of the stock solution. The absorbance of each standard is measured at the predetermined λmax. A calibration curve is constructed by plotting the absorbance values against the corresponding concentrations. The linearity of this curve, typically assessed by the coefficient of determination (R²), is a critical indicator of the method's suitability for quantification. Once a linear relationship is established, the concentration of an unknown sample of this compound can be determined by measuring its absorbance at the λmax and interpolating the concentration from the calibration curve.

Derivative UV-Vis spectroscopy can also be employed to enhance the resolution of overlapping spectral bands and to reduce background interference, thereby improving the specificity and accuracy of the quantification. researchgate.netnih.govresearchgate.net

Table 1: Illustrative Data for UV-Vis Spectrophotometric Quantification of this compound

| Parameter | Value |

| Solvent | Methanol |

| λmax | 258 nm |

| Linearity Range | 1 - 20 µg/mL |

| Molar Absorptivity (ε) | 1.8 x 10⁴ L·mol⁻¹·cm⁻¹ |

| Regression Equation | y = 0.085x + 0.005 |

| Coefficient of Determination (R²) | 0.9995 |

Note: The data presented in this table is illustrative and based on typical values for similar aromatic heterocyclic compounds. Actual experimental values may vary.

NMR as a Quantitative Tool (qNMR) for Compound Analysis

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful primary analytical method for determining the concentration and purity of organic compounds with high precision and accuracy. researchgate.netresolvemass.ca Unlike many other analytical techniques, qNMR does not require a reference standard of the analyte itself for calibration. Instead, a certified internal standard of known purity is used. researchgate.netnih.gov

For the quantitative analysis of this compound, a precisely weighed amount of the compound and a certified internal standard are dissolved in a deuterated solvent, such as dimethyl sulfoxide-d6 (DMSO-d6). The choice of the internal standard is critical; it should have a simple spectrum with at least one signal that is well-resolved from the signals of the analyte, be chemically inert, and have a known purity. researchgate.net Common internal standards include maleic acid, dimethyl sulfone, or 1,4-dinitrobenzene.

In a ¹H-qNMR experiment, the signal intensity (integral) of a specific proton resonance of the analyte is compared to the integral of a known proton resonance of the internal standard. The concentration or purity of the analyte can then be calculated using the following equation:

Purity (% w/w) = (I_analyte / I_standard) × (N_standard / N_analyte) × (MW_analyte / MW_standard) × (m_standard / m_analyte) × P_standard

Where:

I = Integral of the signal

N = Number of protons giving rise to the signal

MW = Molecular weight

m = Mass

P = Purity of the standard

To ensure accurate and reproducible results, several experimental parameters must be carefully controlled, including the relaxation delay (D1), which should be at least five times the longest spin-lattice relaxation time (T1) of the protons being quantified, and a good signal-to-noise ratio. ox.ac.uk The selection of non-overlapping signals for both the analyte and the internal standard is crucial for accurate integration. For this compound, a distinct proton signal, for instance, the singlet corresponding to the proton at the 4-position of the pyridazine (B1198779) ring, could be chosen for quantification.

Table 2: Illustrative Parameters for ¹H-qNMR Purity Determination of this compound

| Parameter | Value |

| Spectrometer Frequency | 400 MHz |

| Solvent | DMSO-d6 |

| Internal Standard | Maleic Acid |

| Analyte Signal (Integral) | Proton at C4 (singlet) |

| Internal Standard Signal (Integral) | Vinylic protons (singlet) |

| Relaxation Delay (D1) | 30 s |

| Number of Scans | 16 |

| Pulse Angle | 90° |

Note: The parameters in this table are illustrative and represent a typical setup for a qNMR experiment. Optimization is generally required for each specific analyte and instrument.

Conclusion and Future Research Directions for 5 Chloro 6 Phenylpyridazin 3 Ol

Summary of Key Academic Research Findings related to the Chemical Compound

Academic research on 5-Chloro-6-phenylpyridazin-3-ol has predominantly centered on its synthesis and its utility as a foundational molecule for creating a library of derivatives. The compound exists in tautomeric equilibrium with its more stable keto form, 5-Chloro-6-phenylpyridazin-3(2H)-one, and is often named as such in the literature.

A widely reported and effective method for the preparation of 5-Chloro-6-phenylpyridazin-3(2H)-one involves a multi-step synthesis starting from mucochloric acid and benzene (B151609). mdpi.comresearchgate.net The initial step is a Friedel-Crafts reaction between these starting materials, which is followed by cyclization with hydrazine (B178648) hydrate (B1144303). mdpi.commdpi.com This process yields the core pyridazinone structure.

The primary academic interest in this compound lies in its role as a precursor for N-substituted derivatives. Researchers have successfully introduced a variety of substituents at the N-2 position of the pyridazine (B1198779) ring. mdpi.comnih.gov These modifications have led to the discovery of novel compounds with significant biological activities, particularly in the fields of agrochemicals and pharmacology.

Key findings from the derivatization of this compound include the development of compounds with notable antifungal and insecticidal properties. For instance, a series of N-substituted derivatives have been synthesized and tested for their in vitro insecticidal activity against Plutella xylostella (the diamondback moth). mdpi.comnih.gov Certain derivatives, particularly those with specific substitutions on a benzyl (B1604629) group attached to the nitrogen, have demonstrated high efficacy. nih.gov

Similarly, various derivatives of this compound have been shown to possess antifungal activity against plant pathogenic fungi such as G. zeae, F. oxysporum, and C. mandshurica. mdpi.comresearchgate.net The introduction of different moieties, including those containing 1,3,4-thiadiazole (B1197879) and 1,3,4-oxadiazole (B1194373), has been explored to enhance these antifungal properties. mdpi.com Structure-activity relationship (SAR) studies have been initiated to understand how different substituents influence the biological activity of the resulting molecules. mdpi.comnih.gov

Table 1: Selected Research Findings on Derivatives of this compound

| Derivative Class | Biological Activity Investigated | Key Findings |

| N-substituted benzyl derivatives | Insecticidal | Some derivatives showed >90% activity against Plutella xylostella at 100 mg/L. mdpi.comnih.gov |

| Derivatives with 1,3,4-thiadiazole or 1,3,4-oxadiazole moieties | Antifungal | Displayed a range of antifungal activities against various plant pathogenic fungi. mdpi.comresearchgate.net |

Identification of Unexplored Research Avenues for this compound

Despite its use as a synthetic intermediate, several research avenues for this compound itself remain largely unexplored. The current body of literature is heavily focused on the biological activities of its derivatives, leaving a knowledge gap regarding the intrinsic properties of the parent compound.

A significant unexplored area is the comprehensive investigation of the biological profile of this compound. While its derivatives have been screened for specific activities, the parent compound's own potential as an active agent has not been thoroughly examined. A broader screening against a diverse range of biological targets, including enzymes, receptors, and microbial strains, could reveal currently unknown activities.

Furthermore, the physicochemical properties of this compound have not been extensively detailed in the academic literature. In-depth studies on its solubility, stability under various conditions, and tautomeric equilibrium would be valuable for its application in both synthesis and potential direct use.

The exploration of the coordination chemistry of this compound is another promising, yet underdeveloped, research direction. Its structure, containing nitrogen and oxygen atoms, suggests potential as a ligand for metal complexes. Such complexes could exhibit novel catalytic or biological properties.

Prospective Methodological Advancements in Pyridazine Chemistry Research

The broader field of pyridazine chemistry is continuously evolving, with new synthetic methodologies that could be applied to the study of this compound and its analogs. These advancements offer opportunities for more efficient and diverse synthesis, as well as for the creation of novel molecular architectures.

One area of advancement is the use of modern cross-coupling reactions, such as the Suzuki-Miyaura reaction. mdpi.com These methods could be employed to introduce a wider array of substituents at the phenyl ring or to replace the chlorine atom at the 5-position with various functional groups, thus expanding the chemical space of accessible derivatives. The electron-deficient nature of the pyridazine ring can facilitate such palladium-catalyzed reactions. mdpi.com

The application of green chemistry principles is another important trend. nih.gov This includes the use of more environmentally benign solvents, catalysts, and reaction conditions for the synthesis of pyridazine derivatives. Exploring such methodologies for the production of this compound would be a valuable contribution.

Furthermore, computational and theoretical studies, such as Density Functional Theory (DFT) calculations, are increasingly used to predict the electronic and structural properties of molecules. mdpi.com Applying these methods to this compound and its analogs could help in understanding their reactivity and in the rational design of new derivatives with desired properties.

Potential for Further Academic Exploration of this compound Analogs

The existing research has primarily focused on N-substituted analogs of this compound. However, there is significant potential for the academic exploration of other types of analogs, which could lead to the discovery of new compounds with unique properties.

One promising avenue is the synthesis and investigation of analogs with modifications at the 6-position of the pyridazine ring. Replacing the phenyl group with other aromatic or heteroaromatic rings could significantly impact the biological activity and physicochemical properties of the resulting compounds.

Another area for exploration is the modification of the pyridazine ring itself. For example, the synthesis of condensed pyridazine systems, where the pyridazine ring is fused with other heterocyclic rings, could lead to novel polycyclic structures with interesting biological profiles. The pyridazine ring is considered a "privileged structure" in drug design, making its incorporation into more complex scaffolds a worthwhile endeavor. nih.govresearchgate.net

The development of C-nucleoside analogs of pyridazines is also an emerging area of interest. nih.gov Creating C-nucleoside analogs based on the this compound scaffold could open up new possibilities in the field of medicinal chemistry, particularly for antiviral or anticancer applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.